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Compound of Interest

Compound Name:

(E)-2-cyano-3-[4-hydroxy-3,5-

di(propan-2-yl)phenyl]prop-2-

enamide

Cat. No.: B1681118 Get Quote

Foreword: This document provides a comprehensive technical overview of the discovery,

history, and mechanisms of action of Malonoben. It is intended for researchers, scientists, and

professionals in the field of drug development who are interested in the scientific journey of this

potent bioactive compound. This guide delves into its dual-role as a mitochondrial uncoupler

and a protein tyrosine kinase inhibitor, presenting key experimental findings, methodologies,

and the signaling pathways it modulates.

Discovery and Early History
Malonoben, scientifically known as 2-[(3,5-di-tert-butyl-4-

hydroxyphenyl)methylidene]propanedinitrile, first emerged in the scientific literature in the early

1970s. It was initially identified and characterized by Dr. H. Terada and colleagues, who were

investigating a series of synthetic compounds for their effects on biological membranes. Also

referred to by several synonyms including SF-6847, Tyrphostin A9, GCP5126, and AG-17,

Malonoben quickly distinguished itself as an exceptionally potent uncoupler of oxidative

phosphorylation in mitochondria.

Early studies in 1974 highlighted its remarkable potency, reported to be over 1800 times that of

the classic uncoupling agent 2,4-dinitrophenol (DNP). This discovery positioned Malonoben as

a valuable tool for studying mitochondrial bioenergetics and the chemiosmotic theory. The initial
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research focused on its ability to dissipate the proton gradient across the inner mitochondrial

membrane, thereby uncoupling substrate oxidation from ATP synthesis.

Physicochemical Properties and Synthesis
Malonoben is a lipophilic molecule with the chemical formula C₁₈H₂₂N₂O. Its structure features

a sterically hindered phenolic ring, a characteristic often associated with antioxidant activity,

and a malononitrile group.

Property Value Source

IUPAC Name

2-[(3,5-di-tert-butyl-4-

hydroxyphenyl)methylidene]pr

opanedinitrile

PubChem

Molecular Formula C₁₈H₂₂N₂O PubChem

Molecular Weight 282.38 g/mol PubChem

Melting Point 141-143 °C PubChem

CAS Number 10537-47-0 PubChem

The synthesis of Malonoben is typically achieved through a Knoevenagel condensation

reaction. This involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with

malononitrile in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation for
Malonoben Synthesis
Materials:

3,5-di-tert-butyl-4-hydroxybenzaldehyde

Malononitrile

Piperidine (catalyst)

Ethanol (solvent)
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Hydrochloric acid (for neutralization)

Distilled water

Procedure:

Dissolve equimolar amounts of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and malononitrile in

absolute ethanol in a round-bottom flask.

Add a catalytic amount of piperidine to the mixture.

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Acidify the mixture with dilute hydrochloric acid to neutralize the catalyst.

The crude product will precipitate out of the solution.

Collect the precipitate by filtration and wash with cold distilled water.

Recrystallize the crude product from ethanol to obtain pure Malonoben.
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A simplified workflow of the Knoevenagel condensation for Malonoben synthesis.

Mechanism of Action
Malonoben exhibits a dual mechanism of action, making it a compound of significant interest in

both cell biology and pharmacology.

Mitochondrial Uncoupling
As a protonophore, Malonoben disrupts the proton gradient across the inner mitochondrial

membrane. It achieves this by shuttling protons from the intermembrane space back into the

mitochondrial matrix, bypassing the ATP synthase complex. This uncoupling of electron
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transport from oxidative phosphorylation leads to a decrease in ATP synthesis, an increase in

oxygen consumption, and the dissipation of energy as heat.

Principle: The lipophilic cationic dye JC-1 is commonly used to measure mitochondrial

membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms

aggregates that fluoresce red. In cells with a depolarized mitochondrial membrane, JC-1

remains in its monomeric form and fluoresces green. A shift from red to green fluorescence

indicates mitochondrial depolarization.

Procedure:

Culture cells to the desired confluency in a multi-well plate.

Treat the cells with various concentrations of Malonoben for a specified duration. Include a

vehicle control and a positive control for depolarization (e.g., CCCP).

Prepare a working solution of JC-1 dye in a suitable buffer.

Remove the treatment medium and incubate the cells with the JC-1 working solution in the

dark at 37°C for 15-30 minutes.

Wash the cells with phosphate-buffered saline (PBS).

Measure the fluorescence intensity at both red (e.g., Ex/Em ~585/590 nm) and green (e.g.,

Ex/Em ~510/527 nm) wavelengths using a fluorescence plate reader or microscope.

Calculate the ratio of red to green fluorescence to determine the change in mitochondrial

membrane potential.
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Mechanism of mitochondrial uncoupling by Malonoben.

Protein Tyrosine Kinase Inhibition
Beyond its effects on mitochondria, Malonoben was later identified as a potent inhibitor of

several protein tyrosine kinases (PTKs). This discovery, under its synonym Tyrphostin A9,

expanded its potential therapeutic applications, particularly in the context of cancer and other

proliferative diseases.

Malonoben has been shown to inhibit the following key tyrosine kinases:

Platelet-Derived Growth Factor Receptor (PDGFR): It is a potent inhibitor of PDGFR, a

receptor tyrosine kinase involved in cell growth, proliferation, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR): Malonoben also targets EGFR, another crucial

receptor tyrosine kinase implicated in the growth and survival of many cancer types.

Proline-rich Tyrosine Kinase 2 (PYK2): It has been demonstrated to suppress the

phosphorylation of PYK2, a non-receptor tyrosine kinase involved in cell migration and

invasion.
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The inhibition of these kinases disrupts downstream signaling cascades, most notably the

PYK2/EGFR-ERK pathway, leading to a reduction in cell proliferation, migration, and the

induction of apoptosis.

Target Kinase IC₅₀ / EC₅₀ Cell Line/Assay

PDGFR ~0.5 µM In vitro kinase assay

EGFR ~48.5 nM (EC₅₀) HCT-116 cells

VEGFR-2 ~28.2 nM (EC₅₀) HCT-116 cells

Principle: The inhibitory effect of Malonoben on a specific tyrosine kinase can be quantified

using an in vitro kinase assay. These assays typically measure the phosphorylation of a

substrate by the kinase in the presence and absence of the inhibitor.

Procedure:

Recombinant human EGFR or PDGFR kinase is incubated with a specific peptide substrate

and ATP in a reaction buffer.

A series of Malonoben concentrations are added to the reaction wells.

The reaction is allowed to proceed for a set time at a controlled temperature.

The amount of phosphorylated substrate is then quantified. This can be done using various

methods, such as ELISA with a phospho-specific antibody, or by measuring the depletion of

ATP using a luminescent assay.

The percentage of kinase inhibition is calculated for each Malonoben concentration.

The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is

determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.
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Inhibition of the PYK2/EGFR-ERK signaling pathway by Malonoben.
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In Vivo Studies and Therapeutic Potential
The dual mechanism of action of Malonoben has prompted investigations into its therapeutic

potential in various disease models. In vivo studies in animal models have demonstrated its

ability to inhibit tumor growth and reduce neointimal formation after vascular injury.

Experimental Workflow: In Vivo Tumor Xenograft Study
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A typical workflow for an in vivo tumor xenograft study with Malonoben.

Despite its promising preclinical activity, there is no publicly available information on Malonoben

(or its synonyms) having entered clinical trials for any indication. The reasons for this are not

explicitly documented but could be related to pharmacokinetic properties, off-target effects, or

the development of more selective inhibitors.

Conclusion
Malonoben represents a fascinating molecule with a rich scientific history. Its journey from a

potent mitochondrial uncoupler to a multi-targeting protein tyrosine kinase inhibitor showcases

the serendipitous nature of drug discovery. While it has not progressed to clinical use,

Malonoben remains an invaluable tool for researchers studying mitochondrial function and

cancer cell signaling. The detailed experimental protocols and pathway diagrams provided in

this guide are intended to facilitate further research and understanding of this unique

compound and its complex biological activities.

To cite this document: BenchChem. [The Discovery and Scientific Journey of Malonoben: A
Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681118#discovery-and-history-of-malonoben]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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